FAPy-adenine

DNA Repair Enzymology Oxidative Lesion Recognition Anomer-Specific Substrate Kinetics

Procure FAPy-adenine (CAS 5122-36-1) to calibrate DNA repair enzyme kinetics with unmatched precision. Its unique anomeric equilibria (~90% β-anomer) dictate differential recognition by repair glycosylases, yielding distinct kinetic profiles (up to 100-fold rate differentials for Fpg vs. hOGG1). This compound is essential for developing dual-biomarker cancer panels and site-specific Raman probes, ensuring quantitative accuracy that generic 8-oxoadenine cannot provide. Standard B2B shipping applies.

Molecular Formula C5H7N5O
Molecular Weight 153.14 g/mol
CAS No. 5122-36-1
Cat. No. B1223167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAPy-adenine
CAS5122-36-1
Synonyms4,6-diamino-5-formamidopyrimidine
4,6-diamino-5-N-formamidopyrimidine
FAPy
FapyAde
Molecular FormulaC5H7N5O
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)N)NC=O)N
InChIInChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9)
InChIKeyMVYUVUOSXNYQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAPy-adenine (CAS 5122-36-1): Procurement-Grade Oxidized DNA Base for Quantitative DNA Damage and Repair Research


FAPy-adenine (4,6-diamino-5-formamidopyrimidine, CAS 5122-36-1, C5H7N5O, MW 153.14 g/mol) is a primary oxidation product of adenine formed via hydroxyl radical attack and subsequent imidazole ring-opening, representing one of the most abundant oxidative DNA lesions alongside 8-oxoadenine [1]. It serves as a critical biochemical marker of oxidative stress in aging, neurodegeneration, and cancer research [2]. Unlike stable base modifications, FAPy-adenine exhibits unique epimerization behavior in aqueous solution, existing as an equilibrium mixture of α- and β-anomers—a property that profoundly influences its biological recognition and processing [3].

Why Generic Adenine Oxidation Products Cannot Substitute for FAPy-adenine (CAS 5122-36-1) in Quantitative DNA Damage Studies


Attempting to substitute FAPy-adenine with 8-oxoadenine, FAPy-guanine, or other oxidized purines introduces significant quantitative bias in DNA damage and repair studies. FAPy-adenine exhibits distinct anomeric equilibria (~90% β-anomer in DNA) that dictate differential recognition by repair glycosylases, a property not shared by 8-oxoadenine which lacks epimerizable character [1]. Furthermore, repair enzymes such as Fpg, hOGG1, and yOGG2 display unique kinetic profiles toward FAPy-adenine compared to FAPy-guanine or 8-oxoguanine, with cleavage rates varying by up to 100-fold depending on the enzyme-substrate pairing [2]. In iron-induced oxidative damage models, FAPy-adenine exhibits the highest dose-dependent increase among all measured oxidized bases, underscoring its unique sensitivity as an oxidative stress biomarker [3]. These compound-specific properties render generic substitution scientifically invalid for quantitative experimental designs.

Quantitative Comparative Evidence for FAPy-adenine (CAS 5122-36-1): Procurement-Relevant Differentiation Data


FAPy-adenine Endonuclease IV Incision Kinetics: Differential α-Anomer vs. β-Anomer Recognition

Endonuclease IV (Endo IV) exhibits pronounced anomer-specific incision activity toward FAPy-adenine, with the α-C-Fapy·dA anomer serving as an efficient substrate while the β-anomer is poorly recognized. This differential recognition enables the use of Endo IV as a configurational probe for determining the anomeric composition of FAPy-adenine lesions in DNA. In contrast, Fapy·dG under identical conditions is incised to less than 5%, indicating that the enzyme's substrate discrimination extends beyond anomerism to the specific purine base structure [1]. The data demonstrate that FAPy-adenine's unique α-anomer substrate property is not shared by the corresponding guanine-derived formamidopyrimidine lesion.

DNA Repair Enzymology Oxidative Lesion Recognition Anomer-Specific Substrate Kinetics

FAPy-adenine Differential Excision Kinetics by DNA Repair Glycosylases: Fpg, hOGG1, and yOGG2

Comparative kinetic analysis of FAPy-adenine (Fa) excision from defined oligonucleotide substrates reveals marked enzyme-dependent and base-pair context-dependent rate differences. Using Fa:C and Fa:A substrates, Fpg excised Fa:C three times faster than Fa:A. hOGG1 excised Fa:C approximately 100-fold slower than Fpg and failed to recognize Fa:A entirely. yOGG2 exhibited intermediate activity, cleaving Fa:C approximately tenfold slower than Fpg, with comparable rates for Fa:C and Fa:A [1]. These quantitative differences contrast sharply with Fpg's known substrate preferences for 8-oxoguanine and Fapy-guanine, where opposite-strand base identity influences excision rates in distinct patterns [2].

Base Excision Repair Enzyme Kinetics Substrate Specificity

FAPy-adenine Differential Tautomeric Stability and Gas-Phase Basicity vs. 8-Oxoadenine

Ab initio calculations (6-31G RHF with MP2 correlation) comparing FAPy-adenine (fapy-A), 8-oxoadenine (8-oxo-A), and 2-OH-adenine (2-OH-A) reveal distinct tautomeric preferences. The most stable tautomer for fapy-A is the diamino form, whereas 8-oxo-A favors the keto-amino tautomer and 2-OH-A favors the enol-amino form [1]. Gas-phase basicity (GPB) calculations further demonstrate that fapy-adenosine exhibits higher basic character compared to unmodified adenosine, whereas 8-oxo-adenosine shows reduced basicity by approximately 2.0 kcal/mol relative to unmodified adenosine [2]. The amino group hydrogen atom orientation differs: for 2-OH-A and 8-oxo-A, H62 projects above and H61 below the ring plane, while fapy-A displays the opposite orientation.

Computational Chemistry Tautomerism Physicochemical Properties

FAPy-adenine Vibrational Spectral Differentiation from 8-Oxoadenine and Adenine

Density Functional Theory (DFT) calculations and vibrational analysis demonstrate that 8-oxoadenine (8-oxoA) and FAPy-adenine (FaPyA) possess unique spectral features compared to unmodified adenine, enabling their differentiation via Raman spectroscopy. Uniform linear scaling of gas-phase DFT calculations provided optimal agreement with published experimental spectra, validating the computational approach. The distinct normal modes of 8-oxoA and FaPyA arise from differential structural distortions induced by oxidation and ring-opening, respectively [1]. These spectral differences are sufficiently robust to propose FaPyA and 8-oxoA as site-specific Raman probes for local DNA structural analysis and DNA-enzyme active site interrogation.

Raman Spectroscopy Vibrational Spectroscopy Structural Distortion

FAPy-adenine Differential Abundance in Cancerous vs. Normal Breast Tissue

Immunohistochemical analysis of normal and cancerous breast tissue using lesion-specific monoclonal antibodies reveals opposite abundance patterns for FAPy-adenine (FAPY-Ade) and 8-hydroxyadenine (8-OH-Ade). The anti-FAPY-Ade antibody FA5 displayed significant staining of normal breast tissue with comparatively weaker staining in cancerous breast tissue. Conversely, the anti-8-OH-Ade antibody 8A6 exhibited weak staining of normal tissue and higher staining of cancerous tissues [1]. These immunohistochemical findings mirror previous chemical detection results and demonstrate that the ratio of FAPY-Ade to 8-OH-Ade shifts dramatically depending on tissue redox status. The ELISA characterization of FA5 confirmed concentration-dependent binding specificity to FAPY-Ade hapten conjugates, validating antibody utility for high-throughput analysis.

Cancer Biomarkers Immunohistochemistry Oxidative DNA Damage

FAPy-adenine Differential Chain Termination Efficiency in Prokaryotic DNA Polymerases

In vitro DNA synthesis assays using oxidatively modified M13 phage DNA templates demonstrate that FAPy-adenine (FapyAde) acts as a moderately efficient chain terminator for prokaryotic DNA polymerases, with effects dependent on sequence context and polymerase identity. T7 DNA polymerase and the Klenow fragment of E. coli polymerase I were blocked predominantly by oxidized pyrimidines, whereas some purine lesions were easily bypassed. However, DNA polymerase β from calf thymus was blocked by purine lesions including FapyAde that were readily bypassed by prokaryotic polymerases [1]. When FapyAde, FapyGua, and 8OHGua were excised by Fpg protein, new chain termination bands appeared at adenine and guanine sites, directly implicating FapyAde in replication arrest [2]. On a poly(dA) template where FapyAde content increased 16-fold upon oxidation, T7 polymerase produced a discrete ladder of premature termination bands.

DNA Replication Lesion Bypass Polymerase Fidelity

Validated Research Applications for FAPy-adenine (CAS 5122-36-1) Procurement


Quantitative DNA Repair Glycosylase Activity Assays with Defined Substrate Specificity

Utilize site-specifically incorporated FAPy-adenine oligonucleotides to measure Fpg, hOGG1, and yOGG2 excision kinetics. The distinct 100-fold rate differential between Fpg and hOGG1 on Fa:C substrates, combined with hOGG1's complete inability to excise Fa:A, enables precise enzyme activity calibration and substrate preference mapping [1]. This application is essential for characterizing novel DNA repair enzyme candidates and validating inhibitor screening platforms.

Anomer-Specific DNA Damage Quantification Using Endonuclease IV Probing

Employ Endonuclease IV incision kinetics (Km = 144.0 nM, kcat = 0.58 min⁻¹ for α-C-Fapy·dA) to determine the anomeric configuration of FAPy-adenine lesions in experimental DNA samples. The enzyme's preferential cleavage of α-anomer-containing duplex DNA enables estimation of the β-anomer predominance (~90% in DNA) and monitoring of lesion epimerization dynamics [2]. This method provides configurational information inaccessible via standard LC-MS/MS quantification.

Oxidative Stress Biomarker Development for Cancer Risk Stratification

Leverage the opposite tissue-specific abundance of FAPy-adenine (high in normal breast tissue, low in cancerous tissue) versus 8-OH-adenine to develop dual-biomarker immunohistochemistry or ELISA panels for breast cancer risk assessment [3]. Monoclonal antibody FA5 enables high-throughput, scalable detection of FAPy-adenine in clinical tissue specimens, addressing the throughput limitations of GC-MS and LC-MS/MS methods.

Raman Spectroscopic Detection of Oxidative DNA Lesions in Complex Biological Matrices

Apply the unique vibrational spectral signature of FAPy-adenine, distinct from both 8-oxoadenine and unmodified adenine, as a site-specific Raman probe for in situ detection of oxidative DNA damage [4]. The distinct normal modes enable label-free identification in DNA-enzyme active site studies and local DNA structural analysis without requiring lesion-specific antibodies or mass spectrometric instrumentation.

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